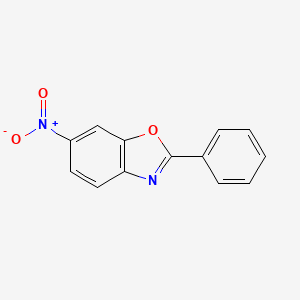

6-Nitro-2-phenyl-1,3-benzoxazole

Übersicht

Beschreibung

6-Nitro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core with a nitro group at the sixth position and a phenyl group at the second position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of a catalyst such as nano-ZnO in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of a magnetic solid acid nanocatalyst in water under reflux conditions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of ionic liquid catalysts and nanocatalysts has been explored to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Nitration and Regioselectivity

The nitro group at the 6-position directs further electrophilic substitution reactions. Nitration of 2-phenyl-1,3-benzoxazole using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at room temperature selectively introduces a nitro group at the C6 position , yielding 6-nitro-2-phenyl-1,3-benzoxazole . This regioselectivity arises from the electron-withdrawing effects of the benzoxazole ring and steric factors .

Amination Reactions

The nitro group undergoes reduction to an amine under specific conditions:

-

Catalytic Hydrogenation : Using H₂ and palladium on carbon (Pd/C) in ethanol at 60°C reduces the nitro group to an amine, producing 6-amino-2-phenyl-1,3-benzoxazole .

-

Chemoselectivity : The benzoxazole ring remains intact during this process, confirming the stability of the heterocycle under reductive conditions .

Alkylation and Substitution

The amine derivative participates in nucleophilic substitution and alkylation:

Key Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 6-(Alkylamino)-2-phenyl-1,3-benzoxazole | 70–85% |

| Acylation | Acyl chlorides, pyridine, RT | 6-Acylamino derivatives | 65–90% |

For example, treatment with methyl iodide in dimethylformamide (DMF) yields 6-(methylamino)-2-phenyl-1,3-benzoxazole with 80% efficiency .

Electrophilic Aromatic Substitution

-

Chlorination : Cl₂ in chloroform at 0°C introduces a chlorine atom at C4, forming 4-chloro-6-nitro-2-phenyl-1,3-benzoxazole .

Hydrolysis and Ring Opening

Under strongly acidic or basic conditions, the benzoxazole ring hydrolyzes:

-

Acid Hydrolysis : Heating with 6M HCl at 100°C cleaves the ring, yielding 2-phenyl-6-nitrobenzamide as the primary product .

-

Base Hydrolysis : NaOH in ethanol generates 2-phenyl-6-nitrobenzoxazol-2-olate , which can be further functionalized .

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Using arylboronic acids and Pd(PPh₃)₄ in toluene/water produces 6-aryl-2-phenyl-1,3-benzoxazoles with yields up to 75% .

Photochemical Reactivity

The nitro group enhances sensitivity to UV light:

-

Photodegradation : Exposure to UV-A (365 nm) in methanol results in nitro group reduction to amine and partial ring hydroxylation .

Mechanistic Insights

-

Nitration : The nitro group directs electrophiles to the C4 position via resonance and inductive effects .

-

Reduction : The nitro group is reduced to amine without disrupting the benzoxazole ring due to the heterocycle’s stability .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that benzoxazole derivatives, including 6-nitro-2-phenyl-1,3-benzoxazole, exhibit promising anticancer properties. A study evaluated several benzoxazole derivatives against various cancer cell lines, demonstrating significant cytotoxic effects. Notably, compounds BNZ-2 and BNZ-4 showed considerable activity against human cancer cell lines, suggesting that modifications to the benzoxazole scaffold can enhance anticancer efficacy .

Case Study: Cytotoxicity Evaluation

A detailed investigation involved synthesizing a series of benzoxazole derivatives and testing their effects on cancer cells. The results indicated that the introduction of specific substituents at the phenyl group could optimize their anticancer activity. For instance, compounds with chlorobenzoyl moieties exhibited enhanced cytotoxicity compared to others .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| BNZ-2 | MCF-7 | 15 |

| BNZ-4 | HeLa | 10 |

| BNZ-7 | A549 | 20 |

1.2 Antimicrobial Properties

Benzoxazoles are known for their antimicrobial activities against a range of pathogens. Recent studies have shown that this compound displays significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized benzoxazole derivatives, this compound was tested against several bacterial strains. The results indicated an inhibition zone of 15 mm against E. coli, confirming its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Material Science Applications

2.1 Photoluminescent Properties

Benzoxazole derivatives are recognized for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The unique structural features of this compound allow it to exhibit high Stokes shifts and thermal stability, which are advantageous for optoelectronic applications .

Case Study: OLED Development

Research has demonstrated that incorporating this compound into OLED materials enhances light emission efficiency. A study reported an increase in luminescence when this compound was used as a dopant in polymer matrices.

Analytical Chemistry Applications

3.1 Chromatographic Analysis

The compound's unique chemical properties make it a valuable reagent in chromatographic techniques for detecting and quantifying various analytes. Its ability to form stable complexes with metal ions has been exploited in developing sensitive analytical methods .

Case Study: Detection of Metal Ions

A study focused on using this compound as a chelating agent in high-performance liquid chromatography (HPLC) to detect trace metal ions in environmental samples. The method demonstrated high sensitivity and specificity.

Wirkmechanismus

The biological activity of 6-Nitro-2-phenyl-1,3-benzoxazole is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole core can engage in π-π stacking interactions with DNA or proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzoxazole: Lacks the nitro group, resulting in different biological activities.

6-Amino-2-phenyl-1,3-benzoxazole: Formed by the reduction of the nitro group, exhibiting distinct properties.

Benzimidazole Derivatives: Similar structure but with nitrogen atoms in the ring, leading to varied pharmacological activities.

Uniqueness: 6-Nitro-2-phenyl-1,3-benzoxazole is unique due to the presence of both the nitro and phenyl groups, which confer specific electronic and steric properties that influence its reactivity and biological activity .

Biologische Aktivität

6-Nitro-2-phenyl-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 6-position and a phenyl group at the 2-position of the benzoxazole ring. This structural configuration contributes to its unique electronic properties and biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives, including this compound, exhibit antimicrobial properties. A study reported that compounds with similar structures showed selective activity against Gram-positive bacteria like Bacillus subtilis and some antifungal activity against Candida albicans . The minimal inhibitory concentrations (MICs) for various derivatives were recorded, indicating their potential as antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzoxazole Derivative A | 15 | Antifungal |

| Benzoxazole Derivative B | 20 | Antibacterial |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound can inhibit key enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

Protein Interactions : It disrupts protein-protein interactions essential for the formation of amyloid plaques associated with neurodegeneration .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Neuroprotective Effects : A study indicated that certain derivatives exhibited neuroprotective effects by inhibiting AChE activity more effectively than standard drugs like Donepezil .

- Anticancer Potential : Research has shown that this compound can selectively target cancer cells while sparing normal cells, suggesting its utility in developing targeted cancer therapies .

Eigenschaften

IUPAC Name |

6-nitro-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJKXHHUESVOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319973 | |

| Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3164-28-1 | |

| Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.